methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a thiophene ring, a pyridine ring, and an ester functional group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiophene derivative and a pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization and chromatography to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various biological activities.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which contain pyridine rings, are known for their roles in biological systems.
Uniqueness
Methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its combination of a thiophene ring, a pyridine ring, and an ester functional group. This unique structure may confer specific properties and activities not found in other similar compounds, making it a valuable subject of study in various scientific fields .
Properties
IUPAC Name |
methyl 6-acetyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-9(19)18-6-5-10-12(8-18)24-15(13(10)16(21)22-2)17-14(20)11-4-3-7-23-11/h3-4,7H,5-6,8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQSUKWJXLIJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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